3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-sulfamoylphenethyl)propanamide
説明
The propanamide side chain is linked to a 4-sulfamoylphenethyl group, introducing a sulfonamide moiety known for enhancing solubility and bioactivity. The sulfamoyl group may act as a hydrogen-bond donor/acceptor, influencing target selectivity (e.g., enzymes like carbonic anhydrase) . The benzodiazepine scaffold is historically associated with central nervous system (CNS) activity, but the sulfamoylphenethyl substituent suggests divergent applications, possibly in oncology or inflammation.
特性
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c21-30(28,29)14-7-5-13(6-8-14)11-12-22-18(25)10-9-17-20(27)23-16-4-2-1-3-15(16)19(26)24-17/h1-8,17H,9-12H2,(H,22,25)(H,23,27)(H,24,26)(H2,21,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKLBMFMLPNHGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-sulfamoylphenethyl)propanamide is a complex organic molecule that belongs to the class of benzodiazepines. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 355.4 g/mol. Its structure features a benzodiazepine core fused with a sulfonamide group, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N5O3 |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | GYMVPYBAQAGKQO-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzodiazepines can induce apoptosis in various cancer cell lines through the modulation of specific signaling pathways . The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play crucial roles in the inflammatory response. In vitro studies have demonstrated that similar compounds can significantly reduce the production of inflammatory mediators .
The biological activity is primarily mediated through interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptors associated with neurotransmission and inflammation.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the effects of similar benzodiazepine derivatives on human cancer cell lines. The results indicated that these compounds exhibited cytotoxic effects by inducing apoptosis through mitochondrial pathways . The study highlighted the potential for developing new anticancer agents based on this scaffold.
Study 2: Anti-inflammatory Mechanisms
Another research effort focused on the anti-inflammatory properties of benzodiazepine derivatives. The study found that these compounds significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a promising avenue for treating inflammatory diseases .
類似化合物との比較
Comparison with Similar Compounds
Structural Comparisons
Pharmacokinetic and Toxicity Considerations
- Solubility : Target compound > Thiazole derivatives > Y042-6292 > Compound 7x (due to sulfonamide vs. indole/dichlorophenyl).
- Metabolic Stability : Compound 7x (dichlorophenyl) > Target compound > Y042-6292.
- Toxicity Risks : Compound 7x’s dichlorophenyl group may pose hepatotoxicity concerns, while the sulfonamide in the target compound could induce hypersensitivity reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
